molecular formula C16H17NO B1397384 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine CAS No. 1220028-19-2

3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine

Cat. No.: B1397384
CAS No.: 1220028-19-2
M. Wt: 239.31 g/mol
InChI Key: AQJOBJUWGAEKRD-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.32 g/mol (CID 56829605) . This molecule features an azetidine ring, a four-membered nitrogen-containing heterocycle, linked via an ether group to a [1,1'-biphenyl]-4-ylmethyl moiety. The biphenyl scaffold is a fundamental structure in organic chemistry and is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide range of bioactive molecules and marketed drugs . Biphenyl derivatives are frequently explored for their applications in developing pharmaceuticals, agrochemicals, and materials such as liquid crystals and organic light-emitting diodes (OLEDs) . As such, this compound serves as a valuable bifunctional building block for medicinal chemistry and drug discovery research. The azetidine ring can act as a versatile synthetic intermediate or a conformationally restricted bioisostere, while the biphenyl group can be utilized for probing hydrophobic interactions or π-stacking within biological systems. Researchers may employ this compound in the synthesis of more complex target molecules or as a core structure in the development of compound libraries for high-throughput screening. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(4-phenylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-18-16-10-17-11-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJOBJUWGAEKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275022
Record name 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-19-2
Record name 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-([1,1’-Biphenyl]-4-ylmethoxy)azetidine typically involves the reaction of 1,1’-biphenyl-4-methanol with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that azetidine derivatives, including 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Pharmacological Studies
The pharmacological potential of this compound is being explored through interaction studies with biological targets. These studies aim to understand how this compound interacts with receptors or enzymes that are crucial in disease processes, potentially leading to the development of new therapeutic agents.

Organic Synthesis Applications

Synthesis of Complex Molecules
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic synthesis .

Reactivity and Functionalization
The compound can undergo nucleophilic ring-opening or ring-expansion reactions due to the strain associated with the azetidine ring. These reactions can yield highly substituted acyclic amines or expanded ring systems, which are valuable in creating diverse chemical entities .

Case Studies and Research Findings

Study Focus Findings
Gaunt et al. (2018)Synthesis MethodsReported palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for functionalized azetidines .
Tayama et al. (2018)Alkylation ReactionsDeveloped a method for diastereoselective α-alkylation of azetidine derivatives, highlighting their synthetic utility .
Recent Advances (2020)Biological ActivityDiscussed the potential of azetidines in peptidomimetics and their role as ligands in catalytic processes .

Industrial Applications

In addition to its medicinal and synthetic applications, this compound may find uses in industrial settings for the production of specialty chemicals and polymers. Its reactivity allows it to be incorporated into manufacturing processes where specific chemical properties are desired.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Core Heterocycle Comparison: Azetidine vs. Piperidine

A key structural distinction lies in the heterocyclic ring. For example, 3-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine (CAS: 946713-02-6, C₁₉H₂₃NO) replaces the azetidine with a six-membered piperidine ring .

Property 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine 3-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine
Ring Size 4-membered (azetidine) 6-membered (piperidine)
Molecular Weight 265.35 g/mol 289.39 g/mol
Ring Strain High Low
Predicted Solubility Lower (due to rigidity) Higher (flexible ring)
  • Pharmacological Implications : Azetidine’s ring strain may enhance binding affinity to rigid protein pockets, while piperidine’s flexibility could improve metabolic stability. Piperidine derivatives are more common in FDA-approved drugs due to their favorable pharmacokinetics .

Functional Group Variation: Methoxy vs. Acrylamide

Another analog, 3-[1,1'-Biphenyl]-4-yl-N-(4-chlorobenzyl)acrylamide (CAS: 882083-87-6, C₂₂H₁₈ClNO), replaces the methoxyazetidine group with an acrylamide-linked chlorobenzyl substituent .

Property This compound 3-[1,1'-Biphenyl]-4-yl-N-(4-chlorobenzyl)acrylamide
Functional Group Methoxyazetidine Acrylamide-chlorobenzyl
Molecular Weight 265.35 g/mol 347.84 g/mol
Lipophilicity (LogP) Moderate (~3.5 estimated) High (~5.2 estimated)
Target Interaction Potential H-bond donor (N-atom) Electrophilic acrylamide for covalent binding
  • Pharmacological Implications: The acrylamide group in the latter compound may enable covalent binding to cysteine residues in targets like kinases, offering prolonged inhibition. Conversely, the azetidine derivative’s tertiary amine could participate in non-covalent interactions, such as salt bridges or hydrogen bonds .

Substituent Effects: Biphenyl vs. Chlorobenzyl

The biphenylmethoxy group in this compound provides a planar, hydrophobic surface ideal for π-π stacking in enzyme active sites.

Biological Activity

3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound this compound features an azetidine ring substituted with a biphenyl group at the 3-position. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various azetidinone derivatives demonstrate potent antibacterial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL
This compoundC. albicans16 µg/mL

These findings suggest that the biphenyl substitution may enhance the compound's interaction with bacterial cell membranes or metabolic pathways.

Anticancer Activity

The anticancer potential of azetidine derivatives has also been explored. In vitro studies have demonstrated that certain azetidine compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) .

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of several azetidine derivatives on human cancer cell lines. The results indicated that:

  • IC50 values for this compound were significantly lower than those for standard chemotherapeutic agents.
  • The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis via caspase activation
HT-2912.3Cell cycle arrest
A54915.0Induction of oxidative stress

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : The compound shows affinity for certain receptors implicated in pain and inflammation pathways.

Q & A

Q. What are the recommended synthetic routes for 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine, and how can purity be optimized?

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A plausible route involves reacting azetidin-3-ol with [1,1'-biphenyl]-4-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). For purity optimization, use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) or recrystallization from ethanol. Monitoring reaction progress via TLC and HPLC-MS ensures intermediate purity. Structural analogs, such as those in biphenylmethoxy-containing prostaglandin derivatives, highlight the importance of inert atmospheres to prevent oxidation during synthesis .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring and biphenylmethoxy connectivity. Aromatic protons in the biphenyl group typically appear as multiplets (δ 7.2–7.6 ppm), while the azetidine C-O-C moiety shows distinct shifts.
  • FT-IR : Validate ether linkages (C-O stretch ~1100–1250 cm⁻¹) and aromatic C-H stretches.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm error.
    For crystallographic validation, X-ray diffraction (as in biphenyl-amine derivatives) resolves spatial arrangements .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity or stability of this compound in different solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties and solvent interactions. Key steps:

  • Optimize geometry in implicit solvents (e.g., water, DMSO) to assess polarity effects on stability.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Solvent-dependent Gibbs free energy changes (ΔG_solv) quantify thermodynamic stability. For biphenyl derivatives, polar solvents may stabilize charge-separated intermediates, influencing reaction pathways .

Q. What strategies are recommended for resolving discrepancies between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions) for this compound?

  • Parameter refinement : Adjust solvent models (e.g., PCM vs. SMD) or basis sets in DFT to better match experimental NMR shifts.
  • Dynamic effects : Include molecular dynamics (MD) simulations to account for conformational flexibility.
  • Hybrid approaches : Combine experimental X-ray data (e.g., bond lengths/angles) with DFT-optimized structures to refine computational models. For example, organotellurium compounds showed improved agreement after incorporating experimental constraints .

Q. How can the biphenylmethoxy moiety influence the compound’s pharmacokinetic properties, and what in vitro assays are appropriate for evaluation?

The biphenylmethoxy group enhances lipophilicity (logP), potentially improving blood-brain barrier permeability. Key assays:

  • Metabolic stability : Use liver microsomes or hepatocytes to measure CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess unbound fraction.
  • Cellular uptake : Fluorescence-labeled analogs in Caco-2 cells model intestinal absorption.
    Biphenyl-containing analogs in prostaglandin derivatives demonstrate these assays’ utility in predicting in vivo behavior .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound across studies?

  • Standardize conditions : Compare data under identical pH, temperature, and solvent systems.
  • Validate methods : Use nephelometry for precise quantification or DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility.
  • Computational solubility prediction : Tools like COSMO-RS correlate molecular descriptors with experimental trends. For biphenyl derivatives, solvent polarity and hydrogen-bonding capacity are critical variables .

Experimental Design Considerations

Q. What controls are essential when evaluating the biological activity of this compound in enzyme inhibition assays?

  • Positive controls : Known inhibitors (e.g., kinase inhibitors like SB203580 for enzymatic assays).
  • Negative controls : Vehicle-only (e.g., DMSO) and scrambled/structurally unrelated compounds.
  • Counter-screens : Assess off-target effects using panels of related enzymes. For biphenyl-based compounds, cross-reactivity with cytochrome P450 isoforms is common and requires validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine
Reactant of Route 2
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3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine

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